molecular formula C8H8BrN B1520233 2-Bromo-4-cyclopropylpyridine CAS No. 1086381-39-6

2-Bromo-4-cyclopropylpyridine

Cat. No. B1520233
CAS RN: 1086381-39-6
M. Wt: 198.06 g/mol
InChI Key: WJNHPKZALJVWQU-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropylpyridine is a chemical compound with the CAS Number: 1086381-39-6 . It has a molecular weight of 198.06 and a linear formula of C8H8BrN . It is typically stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-cyclopropylpyridine is represented by the linear formula C8H8BrN . The compound consists of a pyridine ring substituted with a bromine atom and a cyclopropyl group .


Physical And Chemical Properties Analysis

2-Bromo-4-cyclopropylpyridine is a liquid under normal conditions . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

2-Bromo-4-cyclopropylpyridine: is a valuable intermediate in organic synthesis. Its bromine atom is a good leaving group, making it a versatile building block for constructing more complex molecules through nucleophilic substitution reactions . In medicinal chemistry, this compound can be used to synthesize novel drug candidates, particularly those targeting the central nervous system, due to its potential ability to cross the blood-brain barrier .

Material Science

In the field of material science, 2-Bromo-4-cyclopropylpyridine can be employed to create new polymeric materials. By reacting with various monomers, it can form polymers with unique properties such as enhanced thermal stability or electrical conductivity .

Catalysis

This compound can act as a ligand for transition metal catalysts. The pyridine moiety can coordinate to metals, facilitating catalytic processes like cross-coupling reactions, which are pivotal in creating complex organic compounds .

Agricultural Chemistry

2-Bromo-4-cyclopropylpyridine: may be used to develop new agrochemicals. Its structural motif is common in molecules that exhibit biological activity, and it could lead to the creation of new pesticides or herbicides with improved efficacy and safety profiles .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Bromo-4-cyclopropylpyridine can serve as standards or reagents. For instance, they can be used in chromatography to help identify or quantify other substances due to their distinct chemical signatures .

Environmental Science

Research into the environmental fate of 2-Bromo-4-cyclopropylpyridine can provide insights into its biodegradability and potential impact on ecosystems. Understanding its breakdown products and their effects is crucial for assessing environmental risks .

Biochemistry

The compound’s interactions with biological macromolecules can be studied to understand its pharmacokinetics and pharmacodynamics. This includes its absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for drug development .

Computational Chemistry

2-Bromo-4-cyclopropylpyridine: can be used in computational studies to model its behavior in various chemical environments. Programs like Amber and GROMACS can simulate its interactions at the molecular level, providing valuable data for further research .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

2-bromo-4-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNHPKZALJVWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671708
Record name 2-Bromo-4-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-cyclopropylpyridine

CAS RN

1086381-39-6
Record name 2-Bromo-4-cyclopropylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086381-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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